1-([2,2'-Bifuran]-5-ylmethyl)-3-(4-methoxyphenethyl)urea
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Overview
Description
1-([2,2'-Bifuran]-5-ylmethyl)-3-(4-methoxyphenethyl)urea is an organic compound characterized by the presence of bifuran and methoxyphenethyl groups. Its molecular structure offers unique properties that make it interesting for various scientific fields, including synthetic chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-([2,2'-Bifuran]-5-ylmethyl)-3-(4-methoxyphenethyl)urea generally involves the reaction of [2,2'-Bifuran]-5-ylmethylamine with 4-methoxyphenethyl isocyanate under controlled conditions. Key parameters such as temperature, solvent, and reaction time are carefully optimized to ensure high yield and purity.
Industrial Production Methods: Industrial production scales up this synthetic route using advanced techniques like continuous flow chemistry to ensure consistent quality and scalability. Key factors include using industrial-grade solvents and optimizing catalyst concentrations for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The bifuran moiety can undergo oxidation reactions forming quinone derivatives.
Reduction: Reduction typically focuses on the urea or phenethyl groups, often using reagents like lithium aluminum hydride.
Substitution: The compound can undergo electrophilic substitution on the phenyl ring, particularly at ortho and para positions relative to the methoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide under acidic conditions.
Reduction: Lithium aluminum hydride, hydrogenation with palladium on carbon.
Substitution: Halogens, nitro groups using iron (III) chloride as a catalyst.
Major Products: The specific products depend on the reaction type. For example, oxidation may yield quinones, while reduction results in alcohols or amines. Substitution reactions typically introduce functional groups like halides or nitro groups.
Scientific Research Applications
Chemistry: Serves as a versatile intermediate in organic synthesis, enabling the construction of more complex molecules.
Medicine: Investigated for its role as a pharmacophore in drug discovery, particularly targeting receptor sites due to its unique structural components.
Industry: Used in the synthesis of advanced materials and polymers with specific properties like enhanced thermal stability.
Mechanism of Action
The compound interacts with biological targets through its bifuran and phenethyl groups, which are crucial for binding to receptor sites or enzymes. The methoxy group further modulates these interactions by providing additional binding affinity or altering the molecule's electronic properties. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Comparison with Similar Compounds
1-([2,2'-Bifuran]-5-ylmethyl)-3-(4-methoxyphenyl)urea
1-([2,2'-Bifuran]-5-ylmethyl)-3-phenethylurea
1-(Furan-2-ylmethyl)-3-(4-methoxyphenethyl)urea
Uniqueness: The unique combination of bifuran and methoxyphenethyl groups provides distinct electronic and steric properties, differentiating it from other compounds that might only have one of these features. This uniqueness can translate to higher selectivity and potency in various applications, making it a compound of significant interest in scientific research.
Properties
IUPAC Name |
1-[[5-(furan-2-yl)furan-2-yl]methyl]-3-[2-(4-methoxyphenyl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-23-15-6-4-14(5-7-15)10-11-20-19(22)21-13-16-8-9-18(25-16)17-3-2-12-24-17/h2-9,12H,10-11,13H2,1H3,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNDSEKVFSHYAPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NCC2=CC=C(O2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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